N-ethyl-2-methylpyridin-3-amine
Overview
Description
N-ethyl-2-methylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen and carbon atoms of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpyridin-3-amine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-2-methylpyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-ethyl-2-methylpyridin-3-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-methylpyridin-3-amine: Lacks the ethyl group, leading to different chemical properties and reactivity.
N-ethylpyridin-3-amine: Lacks the methyl group, affecting its steric and electronic characteristics.
N-methyl-2-ethylpyridin-3-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
N-ethyl-2-methylpyridin-3-amine is unique due to the specific positioning of the ethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-2-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFBUFMVRYPIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346544-43-1 | |
Record name | N-ethyl-2-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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